molecular formula C14H23NO2 B2675871 Ethyl 2-[(adamantan-1-yl)amino]acetate CAS No. 3716-68-5

Ethyl 2-[(adamantan-1-yl)amino]acetate

Cat. No.: B2675871
CAS No.: 3716-68-5
M. Wt: 237.343
InChI Key: PVPJAAGRQBJWQT-UHFFFAOYSA-N
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Description

Ethyl 2-[(adamantan-1-yl)amino]acetate is a chemical compound with the molecular formula C14H23NO2 It is characterized by the presence of an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(adamantan-1-yl)amino]acetate typically involves the reaction of adamantan-1-amine with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium or potassium carbonate, in an organic solvent like acetonitrile or ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. After completion, the product is purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization methods .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(adamantan-1-yl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-[(adamantan-1-yl)amino]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(adamantan-1-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s binding affinity and stability, making it effective in modulating biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(adamantan-1-yl)amino]acetate is unique due to its combination of the adamantane moiety with an ester group, providing a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, particularly in drug design and materials science .

Properties

IUPAC Name

ethyl 2-(1-adamantylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-2-17-13(16)9-15-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12,15H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPJAAGRQBJWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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